molecular formula CH4N6 B12813344 5-Imino-1,5-dihydro-2H-tetraazol-2-amine CAS No. 15454-60-1

5-Imino-1,5-dihydro-2H-tetraazol-2-amine

Cat. No.: B12813344
CAS No.: 15454-60-1
M. Wt: 100.08 g/mol
InChI Key: KGPGNYGBJRAHDZ-UHFFFAOYSA-N
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Description

5-Imino-1,5-dihydro-2H-tetraazol-2-amine is a chemical compound with the molecular formula CH4N6. It is characterized by its unique structure, which includes a five-membered ring containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-1,5-dihydro-2H-tetraazol-2-amine typically involves the cycloaddition reaction of aldoximes with diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . This method allows for the effective formation of the tetrazole ring, which is a key feature of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Imino-1,5-dihydro-2H-tetraazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Imino-1,5-dihydro-2H-tetraazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Imino-1,5-dihydro-2H-tetraazol-2-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Imino-1,5-dihydro-2H-tetraazol-2-amine is unique due to its specific arrangement of nitrogen atoms and the presence of both imino and amine functionalities. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

15454-60-1

Molecular Formula

CH4N6

Molecular Weight

100.08 g/mol

IUPAC Name

tetrazole-2,5-diamine

InChI

InChI=1S/CH4N6/c2-1-4-6-7(3)5-1/h3H2,(H2,2,5)

InChI Key

KGPGNYGBJRAHDZ-UHFFFAOYSA-N

Canonical SMILES

C1(=NN(N=N1)N)N

Origin of Product

United States

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